molecular formula C25H25N3O5S B1192446 CAT639

CAT639

货号: B1192446
分子量: 479.55
InChI 键: WKZHCNDIGWUMRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contextualization of Nitric Oxide Synthase (NOS) Isoforms and Their Physiological Roles

The Nitric Oxide Synthase (NOS) family comprises three principal isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS) wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.govoup.com. These enzymes catalyze the production of nitric oxide from L-arginine, a reaction that also consumes NADPH and molecular oxygen, generating L-citrulline as a co-product wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.gov. NO plays diverse physiological roles, including the modulation of vascular tone, insulin (B600854) secretion, airway tone, peristalsis, angiogenesis, and neural development, and can function as a retrograde neurotransmitter wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.gov.

The constitutive isoforms, nNOS and eNOS, are calcium (Ca²⁺)-calmodulin dependent and typically produce low, transient levels of NO, which act as signaling molecules crucial for maintaining physiological homeostasis wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.govoup.comatsjournals.org. In contrast, iNOS is largely calcium-independent, as it binds calmodulin at physiologically relevant concentrations, and is capable of producing large, sustained quantities of NO wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.govoup.com.

Elucidation of Inducible Nitric Oxide Synthase (iNOS) Expression and Regulation in Inflammatory Responses

Unlike nNOS and eNOS, iNOS expression is generally minimal under normal physiological conditions but is significantly upregulated in response to pro-inflammatory stimuli wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.govoup.comresearchgate.net. These stimuli include cytokines such as interleukin-1 beta (IL-1β), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), as well as bacterial products like lipopolysaccharide (LPS) wikipedia.orgmdpi.comopenbiochemistryjournal.comnih.govoup.comresearchgate.netspandidos-publications.commdpi.comnih.govpsu.edu. The regulation of iNOS expression primarily occurs at the transcriptional level, involving transcription factors such as nuclear factor kappa B (NF-κB), activator protein-1 (AP-1), signal transducer and activator of transcription 1 alpha (STAT-1α), and interferon regulatory factor-1 (IRF-1) oup.comresearchgate.netmdpi.com. While the robust production of NO by iNOS serves as a critical defense mechanism against pathogens, its overproduction during chronic inflammation can lead to cytotoxic effects and contribute to tissue damage observed in various inflammatory and autoimmune diseases wikipedia.orgopenbiochemistryjournal.comresearchgate.netmdpi.comfrontiersin.orgnih.govpnas.orgresearchgate.net.

Criticality of iNOS Dimerization for Enzymatic Activity and Nitric Oxide Production

A crucial aspect of iNOS function is its requirement for dimerization to achieve enzymatic activity and produce nitric oxide nih.govatsjournals.orgnih.govresearchgate.netnih.govpnas.orgfrontiersin.org. The enzyme exists as a homodimer, with the interaction primarily occurring between the oxygenase domains of two monomeric subunits atsjournals.orgnih.govpnas.org. This dimeric configuration is essential because the electron transfer necessary for catalysis occurs in a trans fashion, where electrons are transferred from the reductase domain of one monomer to the oxygenase domain of its partner subunit nih.govpnas.org. The formation of stable iNOS homodimers is promoted by the presence of its substrate L-arginine, the heme prosthetic group, and the essential cofactor tetrahydrobiopterin (B1682763) (BH4) nih.govoup.comatsjournals.orgnih.govpnas.org. Without proper dimerization, iNOS remains largely inactive, unable to efficiently convert L-arginine into NO atsjournals.orgpnas.org.

Rationale for Pharmacological Intervention Targeting iNOS Dimerization in Disease Modulation

The overproduction of nitric oxide by iNOS has been etiologically linked to the pathogenesis of numerous inflammatory, immunological, and neurodegenerative diseases, including septic shock, rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, multiple sclerosis, and diabetes wikipedia.orgmdpi.compsu.edunih.govpnas.orgresearchgate.netfrontiersin.orgresearchgate.net. Given the critical role of iNOS in these conditions, pharmacological interventions aimed at controlling its activity are of significant therapeutic interest psu.edunih.govpnas.org.

Traditional iNOS inhibitors, often competitive with L-arginine, can suffer from a lack of isoform selectivity, potentially affecting the physiologically beneficial functions of eNOS and nNOS psu.edupnas.orgmdpi.com. Targeting the dimerization of iNOS offers a mechanistically distinct and potentially more selective approach to inhibit its activity psu.edunih.govpnas.org. By preventing the formation of the active iNOS dimer, these inhibitors can reduce pathological NO production without directly interfering with the catalytic sites of the constitutive NOS isoforms, thereby preserving their vital roles in maintaining vascular homeostasis and neurotransmission psu.edupnas.orgmdpi.com. This strategy represents a promising avenue for developing therapies that specifically address iNOS-mediated pathologies.

Overview of CAT639 as a Mechanistically Novel Inhibitor of iNOS Dimerization

This compound is a novel small molecule that has been identified as an inhibitor of iNOS dimerization nih.govmedkoo.comnih.gov. It emerged from a high-content image-based screen for compounds that protect beta cells from cytokine-induced apoptosis, initially identified as ATV399 nih.govnih.gov. Through subsequent medicinal chemistry optimization, this compound demonstrated markedly improved potency (6–30 fold) and reduced inhibitory effects on CYP3A4 compared to its precursor nih.govnih.gov.

Mechanistically, this compound reduces the production of nitric oxide by allosterically inhibiting the dimerization of iNOS nih.govmedkoo.comnih.gov. Crucially, its inhibitory effect is achieved without altering the mRNA levels or total protein expression of iNOS nih.govmedkoo.comnih.gov. This indicates that this compound acts post-translationally, preventing the assembly of functional iNOS dimers rather than suppressing the enzyme's synthesis nih.govmedkoo.com. Studies have shown that this compound improved beta cell viability and insulin secretion in cytokine-treated rat insulin-producing INS1E cells and primary dispersed islet cells nih.govmedkoo.comnih.gov. Its ability to reduce dimeric iNOS was observed in cells treated with IL-1β, supporting its mechanism of action as a dimerization inhibitor nih.gov.

Table 1: Effects of this compound on iNOS Activity and Beta Cell Function

ParameterObservation in Cytokine-Treated Cells (e.g., INS1E cells)Reference
Nitric Oxide (NO) ProductionMarkedly blocked/reduced nih.govmedkoo.comnih.gov
iNOS DimerizationReduction in dimeric enzyme observed nih.gov
iNOS mRNA levelsNot affected nih.govmedkoo.comnih.gov
Total iNOS Protein ExpressionDid not block cytokine-induced production nih.gov
Beta Cell ViabilityImproved nih.govmedkoo.comnih.gov
Insulin SecretionImproved nih.govmedkoo.comnih.gov
Caspase-9 Activity (apoptosis marker)Decreased (when induced by IL-1β) nih.gov
Mitochondrial Membrane PotentialDecreased loss of potential nih.gov

属性

分子式

C25H25N3O5S

分子量

479.55

IUPAC 名称

N-(4-((2-(6-Methylpyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

InChI

InChI=1S/C25H25N3O5S/c1-17-5-6-19(15-26-17)22-4-2-3-13-28(22)34(30,31)21-10-8-20(9-11-21)27-25(29)18-7-12-23-24(14-18)33-16-32-23/h5-12,14-15,22H,2-4,13,16H2,1H3,(H,27,29)

InChI 键

WKZHCNDIGWUMRJ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(OCO2)C2=C1)NC3=CC=C(S(=O)(N4C(C5=CC=C(C)N=C5)CCCC4)=O)C=C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CAT-639;  CAT 639;  CAT639

产品来源

United States

Preclinical Discovery and Medicinal Chemistry Optimization of Cat639

Identification of Lead Compounds via High-Content Screening Methodologies

The initial step in the discovery of CAT639 was a high-content, image-based phenotypic screen. nih.govnih.gov This sophisticated methodology was employed to identify small molecules capable of inhibiting cytokine-induced apoptosis in rat insulin-producing INS1E cells. nih.govnih.gov The screen utilized diabetogenic media, composed of IL-1β, IFN-γ, and high glucose, to mimic the stressful cellular environment observed in certain disease states and to screen for modulators of the Caspase-9 pathway. nih.gov

From this extensive screening campaign, a novel small molecule, designated ATV399, was identified as a promising lead compound. ATV399 demonstrated the ability to inhibit the activation of cleaved caspase-9, a key enzyme in the apoptotic cascade, thereby protecting the beta cells from cytokine-induced cell death. nih.govnih.gov

Rational Design and Synthesis Strategies for Analog Development

Following the identification of ATV399, a focused medicinal chemistry effort was initiated to improve its potency and drug-like properties. nih.gov The pyridinylpiperidine portion of the ATV399 molecule was identified as a key functionality for its biological activity, as most analogs lacking this moiety displayed only modest or no activity. nih.gov This insight guided the rational design and synthesis of a series of structural analogs aimed at exploring the structure-activity relationship (SAR) and optimizing the compound's profile.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Systematic modifications to the lead compound ATV399 allowed for a thorough investigation of the structure-activity relationships, ultimately leading to the development of more potent analogs like this compound and CBD504. nih.gov

Impact of Chemical Substituents on Potency and Selectivity

The SAR studies revealed that the nature of chemical substituents on the pyridine (B92270) ring played a crucial role in the compound's potency. nih.gov Specifically, it was observed that electron-withdrawing substituents on the pyridine ring were generally preferred for enhanced activity. nih.gov This finding provided a clear direction for further chemical modifications to optimize the lead compound.

Optimization Strategies Leading to Improved Analogs (e.g., CBD504)

Through iterative medicinal chemistry optimization, the potency of the initial hit was significantly improved, with some analogs showing a 6- to 30-fold enhancement. nih.govnih.gov This optimization process also focused on improving other pharmacological properties, such as reducing inhibitory effects on cytochrome P450 enzymes like CYP3A4. nih.govnih.gov The lead compound CBD504, for instance, emerged from these studies with an improved CYP profile compared to both ATV399 and this compound. nih.gov

Evaluation of Structural Modifications on Target Binding Affinity

The structural modifications undertaken during the analog development were evaluated for their impact on the compound's mechanism of action. Mechanistic studies revealed that this compound and its related compounds function by allosterically inhibiting the dimerization of inducible nitric oxide synthase (iNOS), a key enzyme involved in the production of nitric oxide (NO). nih.govnih.gov This inhibition of iNOS dimerization by compounds such as ATV399, this compound, and CBD504 leads to a reduction in NO production. researchgate.netresearchgate.net For example, the introduction of an ortho-methyl group in this compound was found to partially alleviate the potent inhibition observed with the parent compound, demonstrating a clear structure-activity relationship at the level of the molecular target. nih.gov

Interactive Data Table: Potency of iNOS Dimerization Inhibitors

CompoundDescriptionFold Improvement in Potency (vs. ATV399)
ATV399Initial hit from high-content screen-
This compoundOptimized analog of ATV3996-30 fold
CBD504Further optimized analog with improved CYP profile6-30 fold

Molecular and Cellular Mechanisms of Cat639 Action

Intracellular Signaling Network Interrogations

Investigations into the intracellular signaling networks reveal that CAT639 modulates several key pathways, particularly those involved in cytokine-induced cellular stress, mitochondrial function, and apoptotic cascades.

Impact on Cytokine-Induced Cellular Stress Pathways

Pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interferon-gamma (IFN-γ), often in combination with high glucose, are known to induce significant cellular stress, including endoplasmic reticulum (ER) stress, in pancreatic beta cells. nih.gov This stress contributes to beta cell dysfunction and apoptosis, a major feature in conditions like type 1 diabetes.

This compound has demonstrated a protective effect against cytokine-induced cellular stress. Mechanistically, it reduces the production of nitric oxide (NO), a critical mediator implicated in cytokine-induced ER stress in rat beta cells. nih.gov Furthermore, treatment with this compound has been shown to down-regulate the expression of various ER stress sensor genes, including Activating Transcription Factor 4 (ATF4), Activating Transcription Factor 3 (ATF3), Activating Transcription Factor 6 (ATF6), Binding Immunoglobulin Protein (BiP), C/EBP-Homologous Protein (CHOP), and spliced X-box binding protein 1 (sXBP1), in the presence of cytokines. This modulation of ER stress pathways highlights this compound's role in mitigating the cellular damage instigated by inflammatory stimuli.

Table 1: Impact of this compound on Cytokine-Induced Cellular Stress Markers

Stress Marker/PathwayEffect of Cytokines (IL-1β, IFN-γ, High Glucose)Effect of this compound TreatmentReference
Cellular StressInducedMitigated nih.gov
NO ProductionIncreasedReduced nih.gov
ER Stress GenesUpregulatedDown-regulated
β-cell ViabilityReducedImproved nih.gov

Effects on Mitochondrial Bioenergetics and Membrane Potential

Mitochondrial stress is a pivotal event in the progression of apoptosis, particularly through the release of cytochrome C into the cytoplasm. This compound has been shown to protect beta cell viability and function by actively modulating mitochondrial stress induced by cytokines.

A key finding demonstrates that this compound potently reverses the depolarization of the mitochondrial membrane potential (ΔΨm) induced by IL-1β. nih.gov This indicates that this compound helps maintain mitochondrial integrity and function under inflammatory conditions, which is crucial for cellular energy production and survival.

Table 2: Effects of this compound on Mitochondrial Parameters

Mitochondrial ParameterCondition (IL-1β)Effect of this compound (5 µM)Reference
Mitochondrial Membrane PotentialDepolarizedPotently Reversed nih.gov
Apoptotic CellsIncreased (27.6%)Reduced (10%) nih.gov

Influence on Apoptotic Cascades (e.g., Caspase-9 Activity)

Apoptosis, or programmed cell death, is a critical process in various physiological and pathological contexts. Caspase-9 is an initiator caspase that plays a central role in the intrinsic (mitochondrial) apoptotic pathway. Its activation, often triggered by the release of cytochrome C from mitochondria, leads to the cleavage and activation of downstream effector caspases, such as caspase-3, ultimately executing cell death.

This compound has been found to inhibit the activation of cleaved caspase-9 and subsequent beta cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose. nih.gov Specifically, this compound decreased caspase-9 activity when induced by IL-1β alone. nih.gov Research findings indicate that this compound robustly inhibits caspase-9 activity at sub-micromolar concentrations, with an IC50 value of 0.48 µM.

Table 3: Impact of this compound on Caspase-9 Activity

Analysis of Key Inflammatory Transcription Factors (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that are master regulators of immune and inflammatory responses, playing crucial roles in cell proliferation, differentiation, and survival. Various stimuli, including inflammatory cytokines, can activate NF-κB, leading to the transcription of genes involved in inflammation.

In the context of this compound's action, studies using an NF-κB luciferase reporter gene-based assay revealed that this compound did not reduce the NF-κB-Luc signal induced by IL-1β. nih.gov This suggests that while this compound impacts other cytokine-induced pathways, it does not directly inhibit NF-κB activation under these experimental conditions.

Table 4: Effects of this compound on NF-κB Signaling

Pathway/FactorInducing AgentEffect of this compoundReference
NF-κB-Luc SignalIL-1βNo Reduction nih.gov

Examination of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, p38 MAPK)

Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical signaling cascades activated by various cellular stresses, including inflammatory cytokines. These pathways regulate diverse cellular processes such as proliferation, differentiation, survival, and apoptosis.

Investigations into this compound's influence on these pathways demonstrated that this compound had no effect on the phosphorylation of JNK induced by IL-1β. nih.gov However, this compound did modestly attenuate the phosphorylation of p38 MAPK induced by IL-1β. nih.gov This indicates a selective and limited influence of this compound on specific components of the MAPK signaling network in response to cytokine stimulation.

Table 5: Effects of this compound on MAPK Pathway Components

MAPK ComponentInducing AgentEffect of this compoundReference
JNK PhosphorylationIL-1βNo Effect nih.gov
p38 MAPK PhosphorylationIL-1βModestly Attenuated nih.gov

Biological Activities in Preclinical in Vitro and in Vivo Models

Investigation of CAT639's Modulatory Effects on Pancreatic Beta Cell Homeostasis

Pancreatic beta cells are crucial for maintaining glucose homeostasis through the secretion of insulin (B600854). Dysfunction and loss of these cells are central to the pathogenesis of diabetes. Inflammatory cytokines are known drivers of beta cell deterioration and apoptosis. researchgate.net

In vitro studies have extensively utilized cytokine-induced models to mimic the inflammatory environment observed in diabetes. This compound has been investigated in rat insulin-producing INS1E cells and primary rat dispersed islet cells exposed to pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interferon-gamma (IFN-γ). nih.govresearchgate.net These cytokines typically induce cellular stress and apoptosis, leading to significant reductions in beta cell viability and function. researchgate.net

This compound has shown a notable capacity to preserve beta cell viability in the face of cytokine-induced stress. In dispersed primary rat islet cells, a cocktail of IL-1β (5 ng/mL) and IFN-γ (100 ng/mL) reduced cell viability to 47%. Treatment with this compound significantly mitigated this effect, increasing cell viability to 60% at 0.6 µM and 78% at 10 µM. researchgate.net This protective effect is linked to this compound's ability to inhibit caspase-9 activity at sub-micromolar levels (IC50 = 0.48 µM), thereby preventing the activation of the intrinsic (mitochondrial) pathway of apoptosis. nih.govresearchgate.net Furthermore, this compound was found to decrease the percentage of cells exhibiting loss of mitochondrial membrane potential in cytokine-treated INS1E cells. researchgate.net

Table 1: Effect of this compound on Cytokine-Induced Beta Cell Viability in Primary Rat Islets researchgate.net

TreatmentCell Viability (%)
Control100
Cytokines (IL-1β 5 ng/mL + IFN-γ 100 ng/mL)47
Cytokines + this compound (0.6 µM)60
Cytokines + this compound (10 µM)78

Beyond preserving viability, this compound also demonstrates the ability to restore the critical function of glucose-stimulated insulin secretion (GSIS) in dysfunctional beta cells. Cytokines are known to dramatically inhibit insulin secretion. researchgate.net In dispersed primary rat islets, pretreatment with this compound prevented the cytokine-induced attenuation of insulin secretion in a dose-dependent manner at both 2.8 mM and 20 mM glucose concentrations. researchgate.net This suggests that this compound helps maintain the functional integrity of beta cells, allowing them to respond appropriately to glucose challenges. nih.govresearchgate.net

While this compound has demonstrated robust protective effects in in vitro and ex vivo models of beta cell stress, detailed findings from extensive preclinical in vivo animal models specifically investigating this compound's direct modulatory effects on beta cell stress and function are not extensively detailed in the provided information. However, studies have indicated that post-treatment with this compound partially rescued beta cell viability and function impaired by cytokine-induced endoplasmic reticulum (ER) stress in ex vivo primary islets, suggesting a potential therapeutic effect in addition to its prophylactic capabilities. researchgate.net

Exploration of this compound's Potential in Other Disease-Relevant Cellular Contexts

This compound's mechanism of action includes reducing the production of nitric oxide (NO) by allosterically inhibiting the dimerization of inducible nitric oxide synthase (iNOS) without affecting its mRNA levels. nih.gov This inhibition of iNOS is a key anti-inflammatory mechanism, as iNOS is responsible for producing large amounts of NO, a mediator of inflammation and cellular damage. nih.gov While this anti-inflammatory activity is crucial for its protective effects on pancreatic beta cells, specific detailed research findings focusing solely on this compound's direct anti-inflammatory activities in isolated macrophage or other immune cell models, independent of the beta cell context, are not explicitly provided in the available information. However, the fundamental mechanism of iNOS inhibition suggests a broader anti-inflammatory potential.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Structural Biology Approaches

Computational and structural biology techniques are crucial for unraveling the intricate interactions between CAT639 and its biological targets, providing atomic-level insights that guide further drug development.

Molecular docking and dynamics simulations play a vital role in predicting and analyzing the binding modes and affinities of small molecules like this compound with target proteins such as iNOS. While low-temperature SDS-PAGE has indicated that this compound inhibits the formation of dimeric iNOS, the precise mode of binding to both iNOS monomer and dimer still necessitates further detailed biochemical and structural investigations invivochem.cn. These computational methods can simulate the dynamic behavior of the ligand-protein complex over time, offering insights into conformational changes upon binding and the stability of the interaction. For instance, molecular docking studies have been widely applied to understand the inhibitory mechanisms of various compounds against iNOS, revealing critical binding sites and interaction types, such as hydrogen bonds and π-stacking interactions within the iNOS active site or cofactor binding regions nih.govnih.gov. The application of these techniques to this compound would provide a detailed understanding of its allosteric inhibition of iNOS dimerization.

Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools in medicinal chemistry for optimizing the biological activity of compounds and designing novel analogs with improved properties. The development of this compound from its precursor, ATV399, involved medicinal chemistry optimization that significantly enhanced its potency (6–30 fold) and reduced inhibitory effects on CYP3A4 invivochem.cn. This optimization process inherently relies on principles that QSAR models formalize, correlating chemical structure with biological activity. QSAR studies typically involve analyzing a series of compounds to identify physicochemical parameters (e.g., electronic, steric, hydrophobic properties) that influence their activity. By developing QSAR models for this compound and its analogs, researchers can systematically predict the activity of new compounds before synthesis, thereby streamlining the drug discovery process and guiding the rational design of more potent and selective iNOS dimerization inhibitors.

High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are paramount for experimentally determining the precise three-dimensional structure of iNOS in complex with this compound. The primary research on this compound has highlighted the need for "further detailed biochemical and structural investigations" to elucidate its exact binding mode to iNOS monomer and dimer invivochem.cn. Such studies would provide direct visual evidence of how this compound interacts with iNOS, identifying the specific residues involved in binding and any conformational changes induced by the inhibitor that lead to dimerization blockade. Cryo-EM, in particular, has advanced rapidly, enabling the determination of complex protein structures that are challenging to crystallize, including large macromolecular assemblies and membrane proteins. Obtaining a high-resolution structure of the iNOS-CAT639 complex would be a significant breakthrough, offering a molecular blueprint for structure-based drug design and further optimization of iNOS dimerization inhibitors.

Development and Application of Novel Assays for iNOS Dimerization and Activity

The study of this compound's mechanism of action relies on robust assays that can accurately measure iNOS dimerization and its enzymatic activity. Existing methodologies have demonstrated that this compound inhibits iNOS dimerization, as evidenced by low-temperature SDS-PAGE, and reduces nitric oxide production, quantifiable by nitrate/nitrite colorimetric assays invivochem.cn. Beyond these established methods, the development and application of novel assays can provide more sensitive, high-throughput, or physiologically relevant insights. For instance, fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) assays could be designed to monitor iNOS dimerization in real-time within living cells. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can offer detailed kinetic and thermodynamic parameters of this compound's binding to iNOS. These advanced assays would facilitate a more comprehensive understanding of this compound's allosteric inhibition, its potency, and its selectivity against other NOS isoforms (neuronal NOS and endothelial NOS), which also activate through homodimerization.

Identification of Novel Biomarkers for iNOS Dimerization Inhibition

The identification of novel biomarkers is crucial for assessing the efficacy of iNOS dimerization inhibitors like this compound, both in preclinical models and potentially in clinical settings. While this compound's inhibition of NO production and its impact on downstream effects such as caspase-9 activity and beta cell viability serve as functional indicators invivochem.cn, the search for more specific and measurable biomarkers of iNOS dimerization inhibition per se is an active area of research. iNOS itself is recognized as a biomarker in various pathological contexts, including cancer prognosis and liver injury, due to its overexpression. Future research could focus on identifying specific protein-protein interaction signatures, post-translational modifications unique to monomeric iNOS, or unique metabolic profiles resulting from the sustained inhibition of iNOS dimerization. Such biomarkers would provide a more direct measure of the compound's mechanism of action in vivo, aiding in patient stratification and monitoring therapeutic response.

Exploration of Additional Therapeutic Applications and Unexplored Biological Pathways

This compound's primary identified therapeutic application is its protective effect against cytokine-induced rat beta cell dysfunction, making it relevant for conditions like type 1 diabetes by modulating mitochondrial stress and improving beta cell viability and insulin (B600854) secretion invivochem.cn. However, the broader implications of iNOS dimerization inhibition extend to numerous other pathological conditions where excessive NO production plays a detrimental role. Research indicates that iNOS dimerization inhibitors have the potential to treat a range of diseases associated with inflammation and neuropathic pain. Furthermore, iNOS inhibition has shown promise in attenuating fasting hyperglycemia, improving insulin sensitivity in diabetic mice, and is being explored for newer indications such as depression, neurodegenerative disorders, and epilepsy.

Beyond its direct effects on iNOS, exploration of unexplored biological pathways could reveal additional mechanisms through which this compound exerts its beneficial effects. For instance, while this compound protected cells from ER stress induced by cytokines, it did not protect against ER stress induced by thapsigargin, suggesting it targets a process upstream of SERCA invivochem.cn. Further investigation into these upstream pathways and potential off-target interactions could uncover novel therapeutic opportunities or provide a more complete understanding of its pharmacological profile.

Compound Information

Strategies for Advanced Preclinical Validation of this compound Analogs

Advanced preclinical validation of novel drug analogs, such as those derived from this compound, is a critical phase in drug discovery, aiming to de-risk candidates before costly clinical trials. This stage focuses on thoroughly characterizing the analogs' pharmacological profiles, confirming their mechanism of action (MoA), assessing their pharmacokinetic (PK) and pharmacodynamic (PD) properties, and evaluating efficacy in relevant disease models. The goal is to select lead candidates with optimal therapeutic potential and a favorable preclinical profile for further development gd3services.comaltasciences.com.

Comprehensive Target Engagement and Mechanism of Action Confirmation

Confirming target engagement and elucidating the precise MoA are paramount for this compound analogs, given this compound's known role as an iNOS dimerization inhibitor medkoo.comnih.gov. This involves a multi-faceted approach utilizing both in vitro and in vivo methodologies.

In Vitro Target Engagement Assays: Advanced biophysical and biochemical assays are employed to quantify the binding affinity and selectivity of this compound analogs to iNOS. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or cellular thermal shift assay (CETSA) can directly measure the interaction between the analog and iNOS in a physiologically relevant context acs.orgnih.govpelagobio.com. For this compound, which inhibits iNOS dimerization, assays specifically designed to monitor protein-protein interactions or conformational changes upon analog binding are crucial.

Example Data: In Vitro iNOS Dimerization Inhibition (Hypothetical) This table illustrates the type of data that would be generated from in vitro assays assessing the ability of this compound analogs to inhibit iNOS dimerization, a key aspect of its MoA medkoo.comnih.gov.

Analog IDiNOS Dimerization Inhibition (IC50, nM)Selectivity vs. nNOS/eNOS (Fold)
This compound480 probechem.com>100
Analog A120>250
Analog B75>300
Analog C650>50

In Vivo Target Engagement and MoA Confirmation: Translating in vitro findings to living systems is critical. In vivo target engagement studies ascertain if the analog reaches the target tissue and interacts with iNOS at therapeutically relevant concentrations pelagobio.com. This can involve techniques such as quantitative autoradiography, mass spectrometry imaging, or advanced imaging modalities to visualize compound distribution and target occupancy in animal models. Furthermore, measuring downstream pharmacodynamic biomarkers, such as nitric oxide (NO) production, directly reflects the functional inhibition of iNOS dimerization in vivo medkoo.comnih.govcancer.gov.

Example Data: In Vivo iNOS Target Engagement and NO Reduction (Hypothetical) This table represents data from an in vivo study demonstrating target engagement and its functional consequence in a disease model.

Analog IDDose (mg/kg)Tissue Concentration (µM)iNOS Occupancy (%)NO Production Reduction (%)
Vehicle-N/A00
This compound100.57560
Analog A50.78875
Analog B2.50.99280

Advanced Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Detailed PK/PD profiling is essential to understand how this compound analogs are absorbed, distributed, metabolized, and excreted (ADME) and how these processes relate to their pharmacological effects gd3services.comdanaher.comnuvisan.combioduro.comwuxiapptec.com. This informs optimal dosing strategies and identifies potential liabilities early on.

In Vitro ADME Screening: Early in vitro ADME assays are crucial for rapid screening of analogs to predict their in vivo behavior and guide chemical modifications criver.comgd3services.comnuvisan.combioduro.comwuxiapptec.comconceptlifesciences.com. This includes assessing:

Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate of metabolic degradation criver.comnuvisan.combioduro.comconceptlifesciences.com.

Permeability: Using Caco-2 cell models to predict intestinal absorption criver.combioduro.comwuxiapptec.com.

Plasma Protein Binding: Determining the fraction of unbound drug, which is typically responsible for pharmacological activity criver.comnuvisan.combioduro.comconceptlifesciences.com.

CYP450 Inhibition/Induction: Assessing potential drug-drug interactions criver.combioduro.com.

Example Data: In Vitro ADME Profile of this compound Analogs (Hypothetical) This table presents a summary of key in vitro ADME parameters for selected analogs.

Analog IDMicrosomal Stability (t1/2, min)Hepatocyte Stability (t1/2, min)Caco-2 Permeability (Papp, x10^-6 cm/s)Plasma Protein Binding (%)CYP3A4 Inhibition (IC50, µM)
This compound306015950.48 probechem.com
Analog A751202292>10
Analog B901502890>10

In Vivo PK/PD Studies: These studies involve administering this compound analogs to animal models (e.g., rats) and measuring drug concentrations in plasma and target tissues over time, alongside relevant pharmacodynamic biomarkers altasciences.comdanaher.comworldwide.comnih.gov. This allows for the calculation of key PK parameters (e.g., half-life, clearance, bioavailability) and the establishment of PK/PD relationships, linking drug exposure to its biological effect nuvisan.com.

Example Data: In Vivo PK/PD Profile in Rat Model (Hypothetical) This table illustrates the PK parameters and their correlation with PD effects in an in vivo setting.

Analog IDDose (mg/kg, PO)Cmax (µM)Tmax (hr)AUC0-inf (µM*hr)Half-life (hr)Oral Bioavailability (%)NO Production Reduction (Max %)
This compound101.227.53.02560
Analog A51.81.512.04.54075
Analog B2.52.1115.05.05580

Efficacy Evaluation in Advanced In Vitro and In Vivo Models

To assess the therapeutic potential of this compound analogs, efficacy is evaluated in models that closely mimic the human disease state. Given this compound's relevance to β-cell viability and insulin secretion medkoo.comprobechem.comnih.gov, models of pancreatic islet dysfunction or diabetes are particularly pertinent.

Advanced In Vitro Models (New Approach Methodologies - NAMs): Modern preclinical validation increasingly utilizes advanced in vitro models, including organoids and organ-on-a-chip (OOC) systems, which offer higher human relevance and throughput compared to traditional 2D cell cultures fda.govmdpi.com. For this compound analogs, this could involve:

Human iPSC-derived β-cell models or pancreatic organoids: These models can recapitulate aspects of β-cell function and cytokine-induced dysfunction, allowing for the assessment of analog-mediated protection and insulin secretion in a human-relevant context mdpi.com.

Gut-liver-on-a-chip systems: These integrated systems can provide insights into oral absorption and hepatic metabolism in a more complex, interconnected environment, offering a better prediction of in vivo behavior mdpi.com.

Example Data: Efficacy in Human Pancreatic Organoid Model (Hypothetical) This table shows the protective effects of this compound analogs on β-cell viability and function in a cytokine-stressed human pancreatic organoid model.

Analog IDConcentration (nM)β-Cell Viability (% of Control)Insulin Secretion (% of Control)Caspase-9 Activity (% Inhibition)
Vehicle-50400
This compound100857065
Analog A50928580
Analog B25959088

In Vivo Disease Models: Validated animal models that exhibit features of the disease targeted by iNOS inhibition (e.g., models of type 1 diabetes or inflammatory conditions affecting β-cells) are crucial. These studies assess the ability of this compound analogs to ameliorate disease symptoms, preserve β-cell mass, and restore physiological function over time medkoo.comnih.gov.

Example Data: Efficacy in Rat Model of Cytokine-Induced β-Cell Dysfunction (Hypothetical) This table demonstrates the in vivo efficacy of this compound analogs in a relevant animal model.

Analog IDDose (mg/kg, QD)β-Cell Mass (% of Healthy Control)Fasting Glucose (mg/dL)Insulin Levels (pM)
Control-10090150
Disease-4025050
This compound1075130110
Analog A588105135
Analog B2.59098140

Biomarker Development and Validation

The identification and validation of translatable biomarkers are integral to advanced preclinical validation cancer.govnuvisan.comnih.govclinmedjournals.orgitrlab.com. These biomarkers serve as objective measures of target engagement, pharmacodynamic response, and disease progression, facilitating go/no-go decisions and bridging preclinical findings to clinical applications cancer.govnuvisan.comitrlab.com. For this compound analogs, this includes:

Target Engagement Biomarkers: e.g., direct measurement of iNOS occupancy in target tissues or cellular NO levels.

Pharmacodynamic Biomarkers: e.g., markers of β-cell stress, apoptosis (like caspase-9 activity, which this compound inhibits probechem.com), or inflammation pathways modulated by iNOS inhibition.

Efficacy Biomarkers: e.g., markers related to glucose homeostasis or β-cell function.

Validation of these biomarkers involves demonstrating their analytical performance (e.g., sensitivity, specificity, reproducibility) and their biological relevance (e.g., correlation with disease state or drug effect) across different matrices and models clinmedjournals.orgitrlab.com.

常见问题

Q. What are the best practices for reconciling negative results in this compound’s efficacy trials?

  • Answer: Pre-register hypotheses on platforms like Open Science Framework. Use equivalence testing (TOST) to distinguish true negatives from underpowered studies. Publish full datasets with metadata (e.g., animal housing conditions, circadian timing of dosing) to enable retrospective meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAT639
Reactant of Route 2
Reactant of Route 2
CAT639

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。